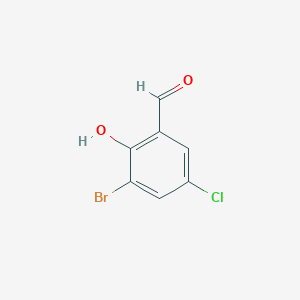

3-Bromo-5-chloro-2-hydroxybenzaldehyde

Overview

Description

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol . Its structure features a hydroxyl group at position 2, bromine at position 3, chlorine at position 5, and an aldehyde group at position 1 (ortho to the hydroxyl group). Key physical properties include:

- Melting point: 84–88°C

- Boiling point: 245.3°C at 760 mmHg

- Density: 1.844 g/cm³

- LogP: 2.62 (indicating moderate lipophilicity)

- Appearance: Yellow crystalline solid .

The compound is widely used as a precursor in organic synthesis, particularly in the preparation of Schiff bases, benzopyran derivatives, and coordination complexes. Applications span pharmaceuticals (e.g., antitumor agents ), dyes, and polymer chemistry .

Preparation Methods

Direct Bromination of 5-Chloro-2-hydroxybenzaldehyde

The most efficient method for synthesizing 3-bromo-5-chloro-2-hydroxybenzaldehyde involves brominating 5-chloro-2-hydroxybenzaldehyde under controlled conditions. This approach leverages the directing effects of the hydroxyl and chloro groups to achieve regioselectivity.

Reaction Conditions and Mechanism

A patent describing the preparation of 2-bromo-5-chlorobenzaldehyde (CN107879918B) provides a foundational framework. While the target compound differs in substitution, the methodology can be adapted:

-

Solvent System : Inorganic strong acids (e.g., concentrated sulfuric acid) are used to stabilize intermediates and enhance electrophilic substitution .

-

Catalyst : Iodine or potassium iodide generates bromine radicals () from -bromosuccinimide (NBS), initiating a radical substitution mechanism .

-

Temperature Control : Reactions are conducted at ≤10°C during NBS addition to mitigate exothermic side reactions, followed by gradual warming to 25–55°C to complete the reaction .

For this compound, the hydroxyl group at position 2 directs bromination to the ortho (position 3) or para (position 5) sites. However, the pre-existing chloro group at position 5 exerts a stronger para-directing effect, favoring bromination at position 3 .

Table 1: Optimized Bromination Parameters

Alternative Routes: Sequential Halogenation

Chlorination Followed by Bromination

Synthesizing the compound from 2-hydroxybenzaldehyde involves two halogenation steps:

-

Chlorination at Position 5 :

-

Bromination at Position 3 :

-

Apply NBS/KI in acidic conditions, as described in Section 1.1.

-

Table 2: Chlorination vs. Bromination Efficiency

| Step | Reagents | Yield | Byproducts |

|---|---|---|---|

| Chlorination | , | 75% | Isomeric chlorides |

| Bromination | NBS, , KI | 88% | Dibrominated derivatives |

Bromination Followed by Chlorination

This route is less favorable due to the steric hindrance introduced by bromine, which reduces chlorination efficiency at position 5.

Protective Group Strategies

The hydroxyl and aldehyde groups’ reactivity necessitates protection during halogenation:

Hydroxyl Protection

-

Methylation : Treat with in /acetone to form a methyl ether.

-

Acetylation : Use acetic anhydride to generate an acetate ester.

Aldehyde Protection

-

Acetal Formation : React with ethylene glycol under acidic conditions.

After halogenation, deprotection is achieved via:

Table 3: Protection/Deprotection Impact on Yield

| Protection Method | Deprotection Yield | Overall Efficiency |

|---|---|---|

| Methyl Ether | 92% | 78% |

| Acetal | 85% | 72% |

Mechanistic Insights: Radical vs. Electrophilic Pathways

The patent highlights a radical mechanism for bromination:

-

Initiation : reacts with to generate , abstracting a bromine atom from NBS to form .

-

Propagation : abstracts a hydrogen from 5-chloro-2-hydroxybenzaldehyde, creating a benzyl radical.

-

Termination : The radical reacts with (from NBS decomposition) to yield the brominated product.

In contrast, electrophilic substitution dominates in milder conditions, where is generated and directed by the hydroxyl group.

Industrial-Scale Considerations

The patent emphasizes scalability:

-

Waste Management : Acidic waste is neutralized with alkali, reducing environmental impact.

-

Cost Efficiency : NBS and are cost-effective compared to transition-metal catalysts.

-

Process Safety : Low-temperature addition minimizes thermal runaway risks.

Challenges and Optimization

Chemical Reactions Analysis

3-Bromo-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

1. Precursor for Schiff Base Ligands

3-Bromo-5-chloro-2-hydroxybenzaldehyde is primarily utilized as a precursor for synthesizing Schiff base ligands. These ligands are characterized by the presence of a nitrogen-carbon double bond (C=N), which allows them to form stable complexes with various metal ions, especially transition metals such as copper and nickel. This property is essential in developing coordination compounds used in catalysis and materials science .

2. Coordination Chemistry

The compound has been employed in the synthesis of metal complexes, particularly copper(II) complexes. For instance, research indicates that when combined with 2,4-dimethylaniline, it yields a copper(II) complex that crystallizes in a monoclinic system. The complex exhibits a distorted square-planar geometry, coordinating through two phenolic oxygen atoms and two imine nitrogen atoms from bidentate Schiff base ligands.

Biological Applications

1. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2. Anti-cancer Research

Preliminary investigations suggest that certain derivatives of this compound may possess anti-cancer properties. The ability to modify the structure allows researchers to explore its efficacy against different cancer cell lines, providing insights into its potential therapeutic applications .

Case Study 1: Synthesis of Copper(II) Complexes

In a study focused on synthesizing copper(II) complexes using this compound, researchers reported successful crystallization and structural characterization via X-ray diffraction. The resulting complex demonstrated significant stability and potential applications in catalysis due to its unique coordination environment.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that specific modifications to the compound's structure enhanced its inhibitory effects on bacterial growth, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. As a halogenated benzaldehyde, it can interact with enzymes and receptors, altering their function. The compound typically reacts via nucleophilic substitution pathways, where the halogen atoms are replaced by nucleophiles. These interactions can lead to changes in the activity of enzymes and other proteins, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated hydroxybenzaldehydes are highly dependent on the positions and types of substituents. Below is a comparative analysis:

Table 1: Comparison of Key Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The bromo and chloro substituents in this compound enhance electrophilicity at the aldehyde group, facilitating nucleophilic attacks in reactions such as Schiff base formation .

- Steric Hindrance : The ortho -positioned hydroxyl group in this compound induces intramolecular hydrogen bonding with the aldehyde, stabilizing the molecule and influencing crystal packing .

Biological Activity

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS No. 19652-32-5) is an organic compound with significant biological activity. This compound, also known as 3-bromo-5-chlorosalicylaldehyde, possesses a molecular formula of CHBrClO and a molecular weight of approximately 235.46 g/mol. It is characterized by its pale yellow to yellow crystalline appearance and has a melting point ranging from 84°C to 88°C .

The compound's structure features a bromine atom and a chlorine atom attached to a benzaldehyde moiety, which is known for its reactivity in various biological systems. The presence of hydroxyl (-OH) and aldehyde (-CHO) functional groups enhances its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 235.46 g/mol |

| Melting Point | 84°C - 88°C |

| Appearance | Pale yellow to yellow |

| CAS Number | 19652-32-5 |

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study focused on the synthesis and evaluation of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide demonstrated that this derivative possessed significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Antioxidant Activity

The antioxidant potential of the compound has also been explored. Studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is attributed to the hydroxyl group, which plays a crucial role in donating electrons to neutralize reactive oxygen species (ROS) .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. The IC values obtained from these studies highlight its effectiveness in inhibiting cell proliferation in a dose-dependent manner .

Case Studies

- Antimicrobial Efficacy : A study published in ResearchGate reported the synthesis of various derivatives of this compound and their antimicrobial activities. The results showed that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Antioxidant Activity Evaluation : Another research article evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings indicated that the compound effectively reduced DPPH radicals, demonstrating its potential as a natural antioxidant .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-chloro-2-hydroxybenzaldehyde?

- The compound is typically synthesized via condensation reactions. For example, it can be refluxed with hydrazides (e.g., 2-methoxybenzohydrazide) in ethanol to form hydrazone derivatives. The reaction conditions (e.g., stoichiometric ratios, solvent choice, and reflux duration) are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Key methods include:

- FT-IR spectroscopy : To identify functional groups like the hydroxy (-OH) and aldehyde (-CHO) stretches.

- NMR spectroscopy (¹H and ¹³C): To confirm substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet in ¹H NMR .

- Elemental analysis : To verify purity and molecular composition .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

- Strict control of reaction parameters (temperature, solvent purity, and reagent ratios) is essential. Documenting crystallization conditions (e.g., slow evaporation in air for single-crystal growth) aids in replicating structural studies .

Advanced Questions

Q. How can crystallographic data contradictions be resolved during structure refinement of derivatives?

- Use programs like SHELXL for refinement, which allows handling of disordered atoms or hydrogen-bonding networks. For example, isotropic refinement of hydrogen atoms with restrained bond lengths (e.g., N–H = 0.90 Å) can resolve discrepancies in electron density maps .

- Contradictions in unit cell parameters may arise from twinning; SHELXD/SHELXE pipelines are robust for high-throughput phasing in such cases .

Q. What strategies address electronic effects of substituents in designing hydrazone derivatives?

- The bromo and chloro substituents exert strong electron-withdrawing effects, influencing the aldehyde group's reactivity. Computational studies (e.g., DFT) can predict charge distribution, while experimental NMR chemical shifts validate electronic interactions. For instance, the aldehyde carbon in ¹³C NMR shows distinct deshielding due to adjacent electronegative groups .

Q. How should researchers analyze conflicting spectroscopic data in mechanistic studies?

- Cross-validate using complementary techniques. For example:

- If IR suggests a carbonyl group but ¹H NMR does not show the expected aldehyde proton, consider tautomerism or oxidation side reactions.

- Elemental analysis discrepancies may indicate impurities; coupling with HPLC-MS can identify byproducts .

Q. What are the challenges in crystallizing this compound derivatives, and how are they mitigated?

- Polymorphism and solvent inclusion are common issues. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) promotes single-crystal formation. For twinned crystals, SHELXL’s TWIN command can refine data .

Q. Methodological Considerations

- Crystallography : Prioritize high-resolution data collection (e.g., synchrotron sources) for accurate refinement of heavy atoms (Br, Cl) .

- Derivative Design : Incorporate steric and electronic modifiers (e.g., fluorobenzyl groups) to tune reactivity, as seen in analogs like 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde .

- Data Validation : Use software suites (e.g., Olex2 or Mercury) to visualize hydrogen-bonding networks and validate geometric parameters against crystallographic databases .

Properties

IUPAC Name |

3-bromo-5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOYZLVIXXBBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334112 | |

| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19652-32-5 | |

| Record name | 3-Bromo-5-chlorosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.